Comprehensive Technical Profiling of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic Acid: Synthesis, Physicochemical Properties, and Pharmacological Applications
Comprehensive Technical Profiling of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic Acid: Synthesis, Physicochemical Properties, and Pharmacological Applications
Executive Summary
2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid (IUPAC: 2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridine-3-carboxylic acid) is a highly specialized, bifunctional pharmaceutical building block. By covalently fusing a nicotinic acid (niacin) pharmacophore with a 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system, this molecule presents a unique structural scaffold. The convergence of these two privileged structures makes it a highly valuable intermediate in the development of novel therapeutics targeting G-protein-coupled receptors (GPCRs), monoamine transporters, and kinase enzymes.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, pharmacological potential, and analytical characterization protocols.
Physicochemical Profiling & Structural Analysis
The rational design of drug candidates requires a deep understanding of the core scaffold's physicochemical properties. The fusion of the basic THIQ nitrogen directly to the electron-deficient 2-position of the pyridine ring creates a highly conjugated, zwitterionic-capable system.
Causality of Molecular Behavior: The carboxylic acid group (predicted pKa ~4.5) and the tertiary amine (predicted pKa ~6.5) allow the molecule to exist as a zwitterion at physiological pH. This amphoteric nature directly influences its solubility profile, requiring specific pH adjustments during synthetic workup to achieve precipitation at its isoelectric point.
Table 1: Key Physicochemical Parameters
| Parameter | Value | Pharmacological Implication |
| Chemical Formula | C15H14N2O2 | - |
| Molecular Weight | 254.29 g/mol | Highly favorable for oral bioavailability (<500 Da). |
| Hydrogen Bond Donors | 1 (-COOH) | Complies with Lipinski’s Rule of 5 (≤5). |
| Hydrogen Bond Acceptors | 3 (N, N, O) | Complies with Lipinski’s Rule of 5 (≤10). |
| Topological Polar Surface Area (TPSA) | ~40.5 Ų | Excellent for membrane permeability; potential BBB penetration. |
| Rotatable Bonds | 2 | High conformational rigidity, reducing entropy loss upon target binding. |
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The most efficient route to synthesize 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is via a Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Causality: The 2-position of 2-chloronicotinic acid is highly electrophilic. This is driven by the strong electron-withdrawing effects of both the adjacent pyridine nitrogen and the 3-carboxylic acid group, which stabilize the negatively charged Meisenheimer complex intermediate[1]. The secondary amine of 1,2,3,4-THIQ acts as the nucleophile. Recent advancements in green chemistry demonstrate that such aminations can be highly optimized using layered double oxide (LDO) catalysts or solvent-free conditions to maximize yield and minimize environmental impact[2][3].
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system; the pH-dependent precipitation serves as an intrinsic purification step.
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Reaction Setup: Charge a round-bottom flask with 2-chloronicotinic acid (1.0 equivalent) and 1,2,3,4-tetrahydroisoquinoline (1.2 equivalents).
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Catalysis & Solvent: Add absolute ethanol as a green solvent. Introduce a Cu–Mg–Al Layered Double Oxide (LDO) catalyst (10 wt%) to facilitate the amination under mild conditions[3]. (Alternative: K2CO3 in DMF for conventional synthesis).
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Thermal Activation: Heat the mixture to 80 °C under reflux for 2–4 hours. The LDO catalyst lowers the activation energy required for the SNAr transition state.
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In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1) or LC-MS until the 2-chloronicotinic acid is completely consumed.
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Workup & Isolation:
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Filter the hot mixture to recover the heterogeneous LDO catalyst.
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Concentrate the filtrate under reduced pressure.
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Re-dissolve the residue in minimal water and carefully adjust the pH to ~4.5 using 1M HCl. Rationale: This is the predicted isoelectric point where the zwitterion exhibits minimum solubility, forcing the pure product to crash out of the solution.
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Purification: Filter the resulting precipitate, wash with ice-cold water and diethyl ether, and dry under vacuum at 50 °C to yield the pure product.
Caption: SNAr synthetic workflow utilizing isoelectric precipitation for self-validating purification.
Pharmacological Potential & Mechanistic Pathways
The compound acts as a dual-pharmacophore scaffold, bridging the biological activities of nicotinic acid and THIQ.
HCAR2 (GPR109A) Modulation
The nicotinic acid moiety is a known high-affinity ligand for the Hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A)[4][5]. Causality of Action: Binding to HCAR2 triggers a Gi-protein-mediated inhibition of adenylyl cyclase, reducing intracellular cAMP levels[4]. This pathway is responsible for potent anti-inflammatory effects and the inhibition of lipolysis in adipocytes, making it a critical target for dyslipidemia and cardiovascular disease management[6].
Kinase and Monoamine Receptor Interaction
The 1,2,3,4-THIQ ring is a privileged scaffold in medicinal chemistry, frequently utilized to target Rho kinase (ROCK) and various monoamine receptors[7][8]. THIQ derivatives exhibit significant neuroprotective properties and have been extensively patented for their anti-cancer efficacy, including the modulation of apoptosis and cell cycle arrest[8][9].
Caption: Dual-pharmacophore signaling logic of the hybrid scaffold.
Analytical Characterization Protocols
To ensure the scientific integrity of the synthesized compound, rigorous analytical validation is required.
LC-MS (Liquid Chromatography-Mass Spectrometry)
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System Suitability Test (SST): Inject a blank (methanol) followed by a reference standard of 2-chloronicotinic acid to verify column baseline stability and retention time separation.
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Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).
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Mobile Phase:
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A: 0.1% Formic acid in LC-MS grade Water.
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B: 0.1% Formic acid in Acetonitrile.
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Gradient: 5% B to 95% B over 5 minutes.
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Detection: ESI+ (Electrospray Ionization).
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Expected Result: A sharp peak with an[M+H]+ mass-to-charge ratio (m/z) of 255.1 .
Nuclear Magnetic Resonance (NMR)
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Sample Preparation: Dissolve 10 mg of the product in 0.6 mL of DMSO-d6. Rationale: The zwitterionic nature makes it poorly soluble in CDCl3; DMSO-d6 disrupts intermolecular hydrogen bonding, ensuring a clear spectrum.
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1H-NMR Expected Shifts (approximate):
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δ 13.0 - 13.5 ppm (br s, 1H, COOH)
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δ 8.2 - 8.4 ppm (dd, 1H, pyridine C6-H)
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δ 7.9 - 8.1 ppm (dd, 1H, pyridine C4-H)
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δ 7.1 - 7.3 ppm (m, 4H, THIQ aromatic protons)
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δ 6.8 - 7.0 ppm (dd, 1H, pyridine C5-H)
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δ 4.5 - 4.7 ppm (s, 2H, THIQ C1-CH2)
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δ 3.6 - 3.8 ppm (t, 2H, THIQ C3-CH2)
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δ 2.8 - 3.0 ppm (t, 2H, THIQ C4-CH2)
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References
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Creative Biolabs. HCAR2 Membrane Protein Introduction. Retrieved from[Link][4]
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Tuteja, S. (2019). Activation of HCAR2 by niacin: benefits beyond lipid lowering. Pharmacogenomics, 20(16), 1143-1150. PubMed. Retrieved from [Link][6]
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WikiDoc. Hydroxycarboxylic acid receptor 2. Retrieved from[Link][5]
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RSC Advances (2026). Facile synthesis of 2-anilinonicotinic acids via Cu–Mg–Al LDO catalysed amination of 2-chloronicotinic acid. Royal Society of Chemistry. Retrieved from [Link][3]
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PMC (National Institutes of Health). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Retrieved from [Link][2]
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Expert Opinion on Therapeutic Patents (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Taylor & Francis. Retrieved from [Link][9]
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RSC Advances (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Retrieved from [Link][8]
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Journal of Medicinal Chemistry (2010). Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors. PubMed. Retrieved from[Link][7]
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Dublin City University Research Repository. Synthesis of 2-chloronicotinic acid derivatives via nucleophilic substitution. Retrieved from[Link][1]
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